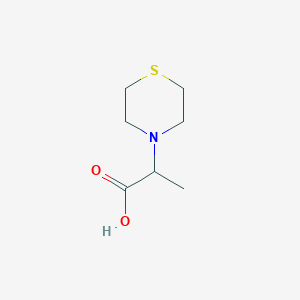

2-(Thiomorpholin-4-yl)propanoic acid

Overview

Description

“2-(Thiomorpholin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 6007-57-4 . It has a molecular weight of 175.25 and its IUPAC name is 2-(4-thiomorpholinyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.Scientific Research Applications

Environmental Fate and Behavior of Phenoxy Herbicides Research on phenoxy herbicides, including compounds structurally related to 2-(thiomorpholin-4-yl)propanoic acid, highlights the significance of soil parameters like pH, organic carbon content, and iron oxides in determining the sorption behavior of these chemicals in the environment. Soil organic matter and iron oxides are identified as crucial sorbents, with sorption rationalized based on soil characteristics and independent sorption coefficients for humic acids and specific iron oxides (Werner, Garratt, & Pigott, 2012).

Global Trends in Herbicide Toxicity Studies A scientometric review on the toxicity of 2,4-D herbicide, a phenoxy herbicide related to this compound, maps out the development of research in this field. The review identifies key areas of concern, including occupational risk, neurotoxicity, resistance, and impacts on non-target species. Future research is suggested to focus on molecular biology and exposure assessment (Zuanazzi, Ghisi, & Oliveira, 2020).

Adsorption of Heavy Metals on Modified Clay Minerals The use of kaolinite and montmorillonite clay minerals, modified to enhance their adsorption capacity for heavy metals, is reviewed. These modifications are critical for environmental remediation efforts, offering a way to address pollution by toxic metals, including those that might be associated with the use or disposal of this compound and similar compounds (Bhattacharyya & Gupta, 2008).

Antioxidant Activity Analysis Methods A critical review of tests used to determine antioxidant activity, including ORAC and FRAP assays, sheds light on the chemical mechanisms and applicability of these methods. Such assessments are essential for understanding the antioxidant potential of compounds, potentially including derivatives of this compound (Munteanu & Apetrei, 2021).

Biomedical Applications of Phosphorus-containing Polymers The review on phosphorus-containing organic materials highlights their biocompatibility and protein adsorption resistance, making them suitable for various biomedical applications. This includes potential uses of this compound derivatives in drug delivery, dentistry, and regenerative medicine (Monge, Canniccioni, Graillot, & Robin, 2011).

Safety and Hazards

Properties

IUPAC Name |

2-thiomorpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIGZMZFMCERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291682 | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-57-4 | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

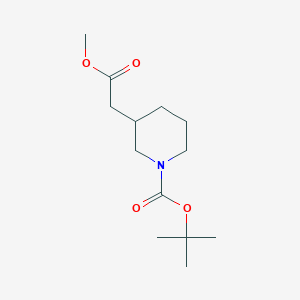

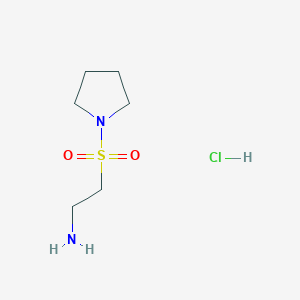

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)